molecular formula C16H10ClF3N2O B2778315 3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine CAS No. 1024367-69-8

3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine

Cat. No. B2778315
CAS RN: 1024367-69-8
M. Wt: 338.71
InChI Key: OICLAXMNSFOECT-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine (3C2M8Q5TP) is a novel organic compound that has been extensively studied in recent years. This compound has been found to have a wide range of potential applications in the fields of medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

Synthesis and Functionalization

  • 3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine is used in the synthesis of various compounds. A study highlighted the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a derivative, emphasizing its importance in pesticide production (Lu Xin-xin, 2006).
  • Another study discussed the selective metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, illustrating the versatile chemical reactivity of these compounds (M. Schlosser & Marc Marull, 2003).

Structural Analysis

  • The chemical structure and properties of related compounds, such as 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone and its derivatives, have been extensively studied to understand their geometric and electronic characteristics (G. Xiao et al., 1993).

Chemical Reactions

  • The compound's derivatives participate in a variety of chemical reactions. For example, reactions of cesium fluoroxysulphate with pyridine lead to different products, depending on the solvent used, showcasing the compound's reactivity (S. Stavber & M. Zupan, 1990).

Bioactive Compounds Synthesis

  • Research has been conducted on synthesizing bioactive compounds using trifluoromethyl-substituted pyridine derivatives, highlighting the potential pharmaceutical and agricultural applications of these compounds (Chunrui Yu et al., 2006).

Pesticide Development

  • Some derivatives of 3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine have been used in the development of pesticides, such as fluazinam, indicating its role in agricultural chemistry (Youngeun Jeon et al., 2013).

properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c1-9-5-6-10-3-2-4-13(14(10)22-9)23-15-12(17)7-11(8-21-15)16(18,19)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICLAXMNSFOECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine

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